molecular formula C20H19FN4O3 B2580296 N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 2415455-72-8

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2580296
CAS No.: 2415455-72-8
M. Wt: 382.395
InChI Key: WXZQAHCZWAKJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the fluoropyrimidine derivative, followed by the formation of the piperidine ring. The final step involves coupling the piperidine derivative with the chromene carboxamide under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoropyrimidine moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety may interact with nucleic acids, while the piperidine and chromene groups could interact with proteins or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2-oxo-2H-chromene-3-carboxamide
  • N-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2-oxo-2H-chromene-3-carboxamide

Uniqueness

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of the fluorine atom in the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- counterparts.

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3/c21-15-11-23-20(24-12-15)25-7-5-13(6-8-25)10-22-18(26)16-9-14-3-1-2-4-17(14)28-19(16)27/h1-4,9,11-13H,5-8,10H2,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZQAHCZWAKJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.